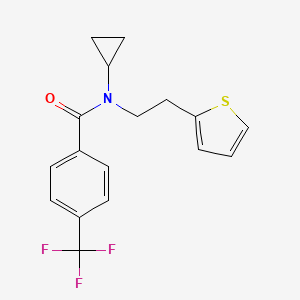
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a thiophene ring, and a trifluoromethyl-substituted benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions.
-
Step 1: Synthesis of 2-(thiophen-2-yl)ethylamine
Reagents: Thiophene-2-carboxaldehyde, ethylamine
Conditions: Reductive amination using a reducing agent like sodium cyanoborohydride.
-
Step 2: Formation of N-cyclopropyl-2-(thiophen-2-yl)ethylamine
Reagents: Cyclopropylamine, 2-(thiophen-2-yl)ethylamine
Conditions: Coupling reaction under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Step 3: Synthesis of this compound
Reagents: 4-(trifluoromethyl)benzoyl chloride, N-cyclopropyl-2-(thiophen-2-yl)ethylamine
Conditions: Amidation reaction in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures.
-
Reduction: The amide group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Conducted in an inert atmosphere, often in tetrahydrofuran (THF).
-
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reagents: Nucleophiles like sodium methoxide.
Conditions: Elevated temperatures in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines.
Substitution: Products with nucleophiles replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide depends on its application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, mod
Propiedades
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c18-17(19,20)13-5-3-12(4-6-13)16(22)21(14-7-8-14)10-9-15-2-1-11-23-15/h1-6,11,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJWSIRFMULJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)
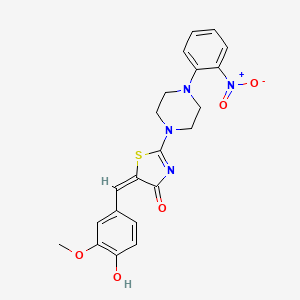
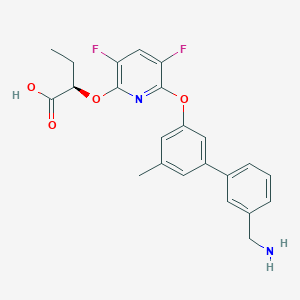
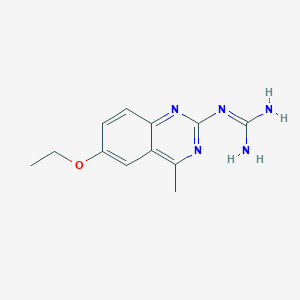
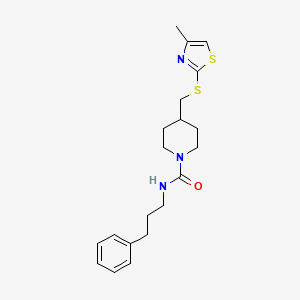
![2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2582737.png)
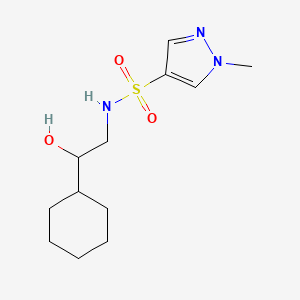


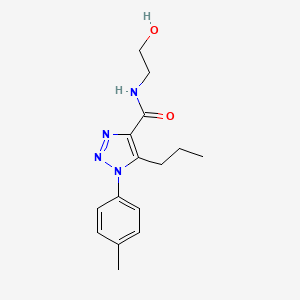
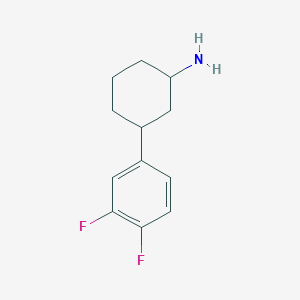
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

